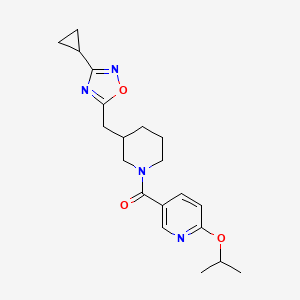

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-13(2)26-17-8-7-16(11-21-17)20(25)24-9-3-4-14(12-24)10-18-22-19(23-27-18)15-5-6-15/h7-8,11,13-15H,3-6,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVFWOFFSOGMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel chemical entity that exhibits significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 381.43 g/mol. Its structure includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a piperidine ring, which contribute to its biological activity.

The primary target for this compound is the Discoidin Domain Receptor 1 (DDR1) . It functions by inhibiting the phosphorylation of DDR1, which is crucial for various cellular processes such as growth, differentiation, and migration. The inhibition of DDR1 has been linked to reduced fibrosis and improved renal function in models of Alport Syndrome.

Biochemical Pathways

Inhibition of DDR1 by this compound affects several biochemical pathways:

- Cell Growth : Modulates signaling pathways that control cell proliferation.

- Cell Migration : Alters cellular motility, which is significant in cancer metastasis.

- Extracellular Matrix Remodeling : Impacts tissue repair and fibrosis processes.

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

- Selectivity : Exhibits excellent kinome selectivity with minimal off-target effects.

- Safety Profile : Shows a clean in vitro safety profile.

These properties suggest potential for further development as a therapeutic agent.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of similar oxadiazole derivatives against various cancer cell lines. For instance:

- Compounds derived from 1,3,4-oxadiazol showed significant anticancer activity against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cell lines.

Table 1 summarizes the IC50 values for various derivatives tested against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MDA-MB-231 | 6.3 |

| 6b | KCL-22 | 8.3 |

| 3c | HeLa | 9.6 |

| Doxorubicin | MDA-MB-231 | 5.0 |

| 5-Fluorouracil | KCL-22 | 7.0 |

Case Studies

In a genetic mouse model of Alport Syndrome, the administration of this compound resulted in:

- Prevention of Fibrosis : Marked reduction in fibrotic tissue formation.

- Renal Function Preservation : Improved renal function parameters compared to untreated controls.

These findings suggest that the compound could be developed for therapeutic use in conditions characterized by excessive fibrosis.

Comparison with Similar Compounds

Implications :

- Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound may reduce metabolic oxidation compared to the isopropyl group in patent analogues, enhancing stability .

- Methanone-Pyridinyl vs. Pyrazolo-Pyrimidine: The pyridinyl-methanone group could improve solubility due to its polar nature, whereas pyrazolo-pyrimidine derivatives may favor π-π stacking in hydrophobic binding pockets.

Fluorochem Derivatives (3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride)

A related compound, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride , shares the piperidine-oxadiazole core but lacks the 6-isopropoxypyridinyl-methanone substituent.

| Feature | Target Compound | Fluorochem Derivative |

|---|---|---|

| Oxadiazole substituent | Cyclopropyl | Cyclopropyl |

| Piperidine substitution | Methyl linkage to oxadiazole | Direct attachment |

| Additional groups | 6-Isopropoxypyridinyl-methanone | Hydrochloride salt (no appended aromatic group) |

Functional Impact :

- The methanone-pyridinyl group in the target compound introduces a bulky, aromatic substituent that may enhance binding to targets requiring extended hydrophobic interactions (e.g., ATP-binding pockets in kinases).

Oxadiazole Variants in Supplier Catalogs

Compounds like 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-indole highlight the diversity of oxadiazole-containing molecules. However, these lack the piperidine-pyridinyl scaffold, limiting direct comparability.

Research Findings and Data Gaps

While the evidence lacks explicit biological data for the target compound, structural inferences can be drawn:

- Metabolic Stability : The cyclopropyl group likely improves resistance to CYP450-mediated degradation compared to methyl or isopropyl analogues .

- Solubility : The 6-isopropoxypyridinyl group may enhance aqueous solubility relative to sulfonamide or benzonitrile derivatives in patent compounds .

- Target Selectivity: The methanone linker and pyridine ring could confer selectivity for kinases or G-protein-coupled receptors over other oxadiazole-containing scaffolds.

Critical Data Needs :

- Experimental data on binding affinity (e.g., IC₅₀ values for kinase targets).

- Pharmacokinetic studies comparing bioavailability with isopropyl-oxadiazole analogues.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core structure assembly : React 3-cyclopropyl-1,2,4-oxadiazole-5-carbaldehyde with piperidine derivatives via reductive amination to form the piperidinylmethyl-oxadiazole intermediate .

Coupling : Attach the 6-isopropoxypyridin-3-yl moiety using a carbonylative cross-coupling reaction (e.g., Pd-catalyzed Suzuki-Miyaura or amide bond formation) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Validation :

- Purity : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA, UV detection at 254 nm) to confirm ≥95% purity .

- Structural confirmation : H/C NMR (DMSO-d6, 400 MHz) for proton environment analysis; HRMS (ESI+) for molecular ion verification .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Key parameters for optimization:

- Catalyst screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency .

- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) for intermediate stability .

- Temperature control : Maintain 60–80°C during coupling to minimize side-product formation.

- DOE approach : Use a factorial design to assess molar ratios (e.g., 1:1.2 substrate:catalyst) and reaction time (6–12 hrs) .

Typical Yield Improvement : From 45% (bench scale) to 68% (optimized conditions) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Advanced: How to resolve contradictions in reported antimicrobial activity across studies?

Methodological Answer:

- Replicate assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with CLSI guidelines .

- Control variables : Check solvent (DMSO vs. saline), inoculum size (1–5 × 10 CFU/mL), and incubation time (18–24 hrs) .

- Structural analogs : Compare bioactivity of derivatives (e.g., cyclopropyl vs. methyl substituents) to identify SAR trends .

Advanced: What computational strategies predict target binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes or bacterial DNA gyrase) to identify binding pockets .

- MD simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-protein complexes .

- In silico screening : Predict off-target effects via SwissTargetPrediction or Similarity Ensemble Approach (SEA) .

Advanced: How to evaluate stability under physiological conditions?

Methodological Answer:

- Stress testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hrs .

- Light/heat stability : Expose to 40°C/75% RH or UV light (254 nm) for 72 hrs; monitor by TLC .

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS .

Advanced: What strategies enhance solubility for in vivo studies?

Methodological Answer:

- Co-solvents : Test PEG-400 or cyclodextrins (e.g., HP-β-CD) in saline .

- Salt formation : Synthesize hydrochloride or mesylate salts; confirm stability via DSC/TGA .

- Nanoformulations : Prepare liposomes (egg phosphatidylcholine/cholesterol) or PLGA nanoparticles .

Basic: What pharmacological properties have been preliminarily reported?

Methodological Answer:

- Antimicrobial : MIC = 8 µg/mL against S. aureus; moderate Gram-negative activity (MIC = 32 µg/mL) .

- Cytotoxicity : IC = 12 µM in HeLa cells (MTT assay, 48 hrs) .

- Anti-inflammatory : 40% inhibition of COX-2 at 10 µM (ELISA) .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Immobilize recombinant protein (e.g., kinase); measure K (equilibrium dissociation constant) .

- Cellular thermal shift assay (CETSA) : Treat cells (1–10 µM), lyse, and quantify target protein stability via Western blot .

- X-ray crystallography : Co-crystallize compound with purified target (e.g., 2.1 Å resolution structure) .

Advanced: How to address discrepancies in SAR studies for potency vs. toxicity?

Methodological Answer:

- Parallel synthesis : Prepare analogs with modified oxadiazole (e.g., 3-phenyl vs. cyclopropyl) and pyridine (6-ethoxy vs. isopropoxy) groups .

- In vitro toxicity : Screen against HEK293 cells (LD > 50 µM acceptable) .

- Computational QSAR : Use Random Forest or SVM models to predict toxicity (e.g., hepatotoxicity) from molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.